N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide
Description
N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, a hydroxy group, and a pentoxyacetamide moiety
Properties
IUPAC Name |
N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-2-3-4-5-19-8-10(17)16-9-6-11(18,7-9)12(13,14)15/h9,18H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKOTHDOAVVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC1CC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and amide groups may participate in hydrogen bonding with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclobutyl derivatives and pentoxyacetamide analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-2-pentoxyacetamide is unique due to the combination of its trifluoromethyl group, hydroxy group, and pentoxyacetamide moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds .
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